molecular formula C19H14N6O2S2 B2991552 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1251599-58-2

1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2991552
CAS No.: 1251599-58-2
M. Wt: 422.48
InChI Key: LCWNTTGTTDZPCU-UHFFFAOYSA-N
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Description

1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 1,2,4-oxadiazole ring linked to a 4-(methylthio)phenyl group and a thiophen-2-yl moiety. This structure combines multiple pharmacophoric elements: the pyrazolo-triazinone scaffold is associated with diverse biological activities, while the oxadiazole and thiophene groups may enhance electronic properties and bioavailability.

Properties

IUPAC Name

5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S2/c1-28-13-6-4-12(5-7-13)18-21-17(27-23-18)10-24-19(26)15-9-14(16-3-2-8-29-16)22-25(15)11-20-24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWNTTGTTDZPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone typically involves a multi-step process:

  • Formation of 1,2,4-Oxadiazole Ring: : Start with the condensation of thiosemicarbazide with various acids or esters to form the 1,2,4-oxadiazole ring.

  • Attachment of Methylthio Group: : Introduce the methylthio group via methylation reactions using methyl iodide or similar reagents.

  • Coupling to Phenyl Ring: : Couple the methylthio-oxadiazole intermediate to the phenyl ring through a nucleophilic substitution reaction.

  • Construction of Pyrazolo[1,5-d][1,2,4]triazinone Core: : Cyclize the intermediate to form the pyrazolo[1,5-d][1,2,4]triazinone core, often involving hydrazine derivatives under basic or acidic conditions.

  • Thienyl Group Addition: : Incorporate the thiophene ring through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

While the exact industrial synthesis might vary, large-scale production would optimize yields, reduce costs, and ensure consistent quality. Key aspects include:

  • Scalable Reactions: : Utilizing high-yield, reproducible reactions.

  • Optimization of Conditions: : Adjusting temperature, pressure, and solvent systems for efficiency.

  • Purification: : Implementing robust purification steps like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone undergoes several reactions:

  • Oxidation: : Reactive sites include the thioether and pyrazolo[1,5-d][1,2,4]triazinone rings.

  • Reduction: : Potential reduction of the 1,2,4-oxadiazole ring.

  • Substitution: : Electrophilic and nucleophilic aromatic substitutions on the phenyl and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation, lithium aluminum hydride.

  • Substitution: : Halogenation reagents, nucleophiles like amines and thiols.

Major Products

Reaction products vary based on conditions but can include:

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

This compound finds applications across multiple domains:

  • Chemistry: : As a building block for more complex molecules, studying reaction mechanisms.

  • Biology: : Potential as a molecular probe or biologically active agent.

  • Medicine: : Exploration in drug development for its pharmacophore features.

  • Industry: : Application in materials science, particularly in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action for 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Modulation of signaling pathways, potentially involving oxidative stress or inflammation pathways in biological contexts.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s uniqueness lies in its pyrazolo[1,5-d][1,2,4]triazinone core, which distinguishes it from related structures. Key comparisons include:

  • 1,3,4-Thiadiazole Derivatives: Compounds such as 9b (IC₅₀ = 2.94 µM against HepG2) feature a 1,3,4-thiadiazole ring instead of the oxadiazole moiety. Thiadiazoles are known for their electron-withdrawing properties, which may influence binding affinity to cellular targets .
  • Thiazole Derivatives : Compound 12a (IC₅₀ = 1.19 µM against HepG2, 3.4 µM against MCF-7) incorporates a thiazole ring, offering a sulfur atom that enhances π-π stacking interactions compared to oxadiazoles .
  • Pyrido-Pyrimidinone Analogs: Derivatives like 3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-ones exhibit fused pyrido-pyrimidinone systems, contrasting with the pyrazolo-triazinone core of the target compound. This difference may alter steric interactions with enzymatic binding sites .
Substituent Effects and Structure-Activity Relationships (SAR)
  • Thiophen-2-yl vs. Phenyl : The thiophene moiety in the target compound could offer superior metabolic stability over phenyl groups due to reduced susceptibility to cytochrome P450 oxidation.
  • Triazolyl vs. Oxadiazolyl : Analogs with triazole rings (e.g., 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl) exhibit varied electronic profiles, which may impact hydrogen bonding or van der Waals interactions in target engagement .
Antitumor Activity and Pharmacological Potential

While the target compound’s biological data are unavailable, inferences can be drawn from structurally related molecules:

Compound Class Core Structure Key Substituents IC₅₀ (µM) Cell Line Tested Reference
1,3,4-Thiadiazole 1,3,4-Thiadiazole 4-Chlorophenyl 2.94 (HepG2) HepG2, MCF-7
Thiazole Thiazole 4-Nitrophenyl 1.19 (HepG2), 3.4 (MCF-7) HepG2, MCF-7
Pyrido-Pyrimidinone Pyrido[2,3-d]pyrimidinone 5-Methyl-1-phenyltriazol-4-yl Not reported N/A
Target Compound Pyrazolo[1,5-d][1,2,4]triazinone 4-(Methylthio)phenyl, thiophen-2-yl Data pending Hypothetical N/A

Key Observations :

  • Thiazole and thiadiazole derivatives show potent activity against hepatocellular carcinoma (HepG2), likely due to their planar structures facilitating DNA intercalation or kinase inhibition .

Biological Activity

The compound 1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-d][1,2,4]triazinone core structure that is known for various biological activities. The presence of the 1,2,4-oxadiazole and thiophene moieties enhances its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown effective inhibition against various bacterial strains. A study highlighted that certain oxadiazole derivatives had EC50 values ranging from 50.1 to 112.5 µM against Xanthomonas oryzae, outperforming conventional antibiotics like bismerthiazol and thiodiazole copper .

CompoundBacterial StrainEC50 (µM)Comparison
4a-1Xoo50.1Better than bismerthiazol (253.5 µM)
4a-2Xac95.8Better than thiodiazole copper (406.3 µM)

Anticancer Activity

The pyrazolo[1,5-d][1,2,4]triazinone scaffold is recognized for its anticancer properties. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific activity of the target compound against different cancer cell lines remains to be fully explored but is anticipated based on structural analogs.

Other Pharmacological Effects

The broader pharmacological profile of pyrazoles includes:

  • Anti-inflammatory effects.
  • Antioxidant properties.
  • Potential as antidepressants and anti-diabetic agents .

Case Studies

A notable case study evaluated the antibacterial efficacy of oxadiazole derivatives in agricultural settings. The study found that certain derivatives significantly reduced bacterial leaf blight in rice crops by over 68%, underscoring their potential as agrochemicals .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors:

  • Antibacterial action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer activity typically involves modulation of signaling pathways related to cell growth and apoptosis.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsReference
1H^{1}\text{H} NMRδ 7.2–8.1 ppm (aromatic protons), δ 4.5 ppm (–CH2_2– bridge), δ 2.5 ppm (S–CH3_3)
HRMS[M+H]+^+ m/z calculated for C20_{20}H14_{14}N6_6OS2_2: 442.0642

Q. Table 2. Recommended Docking Parameters for 14-α-Demethylase Lanosterol

ParameterValueReference
Grid Box Size25 × 25 × 25 Å
Exhaustiveness100
Scoring FunctionMM-GBSA binding free energy

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